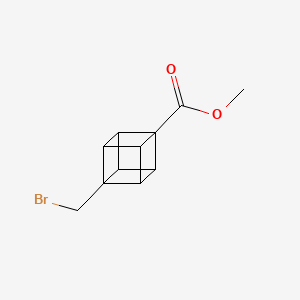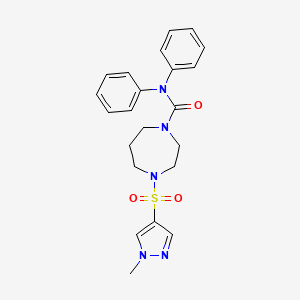![molecular formula C20H25N3O B2498648 2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097864-56-5](/img/structure/B2498648.png)
2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that include condensation, cyclization, and functional group transformations. For example, the synthesis of enantiopure β-amino alcohols based on l-pipecolinic acid, which shares structural features with the compound of interest, demonstrates the complexity and the strategic approach required to obtain such molecules with high purity and specific configurations (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Molecular Structure Analysis
Molecular structure analysis often utilizes X-ray crystallography, NMR spectroscopy, and computational methods to elucidate the three-dimensional configuration and electronic structure of the compound. For instance, the crystal structures of dihydropyridazin-3(2H)-ones reveal how intermolecular interactions, such as hydrogen bonding, influence the stabilization and packing of these molecules in the solid state (Dadou, Kansız, Daoui, El Kalai, Baydere, Saddik, Karrouchi, Dege, & Benchat, 2019).
Chemical Reactions and Properties
Chemical reactivity studies include examining the compound’s behavior in various chemical reactions, its reactivity towards different reagents, and the stability of the compound under different conditions. For example, recyclization reactions involving pyridazine rings to pyrazole demonstrate the compound’s ability to undergo structural transformations under specific conditions, providing insights into its chemical versatility (Dzvinchuk, Chernega, Lozinskii, & Tolmachev, 2008).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and optical properties, are crucial for understanding the compound's behavior in different environments and its suitability for specific applications. Studies on related compounds can provide estimates and insights into the physical characteristics of the compound of interest.
Chemical Properties Analysis
The chemical properties encompass the compound’s acidity or basicity, its potential for forming derivatives, and its stability under various chemical and physical conditions. Investigations into related compounds’ structure-activity relationships, as seen in studies of acetylcholinesterase inhibitors, offer a framework for predicting the chemical properties and potential biological activities of “2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one” (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Modifications
One study discusses the recyclization of 2-(3,6-diaryl-2,5-dihydropyridazin-4-yl)-1H-benzimidazoles to 2-[(3,5-diarylpyrazol-4-yl)methyl]-1H-benzimidazoles, suggesting a mechanism that includes the formation and opening of a cyclopropane ring, which could be related to structural modifications of the compound (Dzvinchuk et al., 2008).
Pharmacological Research Applications
Another research focused on designing, synthesizing, and evaluating the structure-activity relationships of pyridazine derivatives, including compounds structurally similar to the specified molecule, as acetylcholinesterase inhibitors. This highlights the compound's potential application in pharmacological research, especially concerning neurodegenerative diseases (Contreras et al., 2001).
Crystal Structure Analysis
The crystal structures and Hirshfeld surface analyses of related compounds provide insights into the molecular and crystallographic properties, which are essential for understanding the compound's interactions at the molecular level (Dadou et al., 2019).
Catalytic Hydrogenation Processes
Research on the catalytic hydrogenation in the synthesis process of compounds structurally related to the specified molecule emphasizes the importance of optimizing reaction conditions and catalyst selection for efficient synthesis (Samardžić & Zrnčević, 2012).
Neuropharmacology
A study on the discovery of a histamine H(3) receptor inverse agonist, which utilized a structurally related compound, demonstrates the potential applications of such compounds in neuropharmacology, specifically for cognitive enhancement and wake-promoting activity (Hudkins et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with thechemokine receptor CCR5 , which plays a crucial role in the process of HIV-1 entry .
Mode of Action
These antagonists typically contain a basic nitrogen atom that anchors the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor can affect the HIV-1 entry process. Blocking the CCR5 receptor can prevent R5-tropic HIV-1 strains from infecting cells . .
Result of Action
The result of the compound’s action would likely be the inhibition of HIV-1 entry into cells, given its potential interaction with the CCR5 receptor . This could lead to a decrease in the progression of HIV-1 infection.
Propiedades
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20-9-8-19(18-6-7-18)21-23(20)15-17-10-12-22(13-11-17)14-16-4-2-1-3-5-16/h1-5,8-9,17-18H,6-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESHJEZMDKJEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)

![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)




![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)
![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)